molecular formula C18H25F3O B008778 1-(4-Decylphenyl)-2,2,2-trifluoroethanone CAS No. 100444-41-5

1-(4-Decylphenyl)-2,2,2-trifluoroethanone

Cat. No.: B008778
CAS No.: 100444-41-5
M. Wt: 314.4 g/mol
InChI Key: GJNWUVBDBVUZKP-UHFFFAOYSA-N
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Description

1-(4-Decylphenyl)-2,2,2-trifluoroethanone is a useful research compound. Its molecular formula is C18H25F3O and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Degradation and Toxicity Studies

Research on polyfluoroalkyl chemicals, which are structurally similar or related to 1-(4-Decylphenyl)-2,2,2-trifluoroethanone, focuses on their environmental degradation, toxicology, and the development of remediation techniques due to their persistent nature and potential toxicological effects. Studies have detailed microbial degradation pathways, the environmental fate of degradation products, and the implications for ecological health and safety regulations (Liu & Avendaño, 2013).

Analytical Methods for Detection and Degradation

Advancements in LC-MS/MS techniques have facilitated the study of the stability and degradation processes of compounds structurally similar to this compound, providing insights into their environmental behavior and potential risks. These studies are essential for understanding how such compounds break down in different conditions and identifying stable degradation products (Barchańska et al., 2019).

Materials Science and Organic Electronics

Research in the field of organic electronics has highlighted the potential of BODIPY-based materials, which share structural motifs with this compound, as platforms for developing organic light-emitting diodes (OLEDs) and other optoelectronic devices. These studies explore the synthesis, structural design, and application of such materials in next-generation electronic devices (Squeo & Pasini, 2020).

Gas Separation and Purification Technologies

In the context of gas separation and purification, investigations into the properties of polyimide membranes synthesized from fluorinated dianhydrides and diamines, related to the chemical family of this compound, have provided valuable insights into the diffusivity characteristics of gases. Such studies contribute to the development of more efficient materials for industrial gas separation processes (Wang, Cao, & Chung, 2002).

Heterocyclic Chemistry and Synthons

Research on heterocyclic synthesis using synthons structurally related to this compound has expanded the toolkit for creating novel heterocyclic systems. These studies are foundational for developing new pharmaceuticals, agrochemicals, and materials with tailored properties (Gouda, 2013).

Biochemical Analysis

Biochemical Properties

1-(4-Decylphenyl)-2,2,2-trifluoroethanone has been found to interact with various biomolecules. For instance, it has been shown to suppress chloride channels by binding to the valinomycin receptor site on the membrane of bacteria . This interaction suggests that this compound could play a role in regulating ion transport across cell membranes .

Cellular Effects

In terms of cellular effects, this compound has been shown to influence cell function by modulating ion transport. By suppressing chloride channels, it can potentially alter the electrochemical gradient across the cell membrane, which could impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the valinomycin receptor site on bacterial membranes . This binding interaction can lead to the suppression of chloride channels, potentially affecting enzyme activity and leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Given its role as an ionophore and its potential to suppress chloride channels, it is plausible that its effects could vary over time depending on factors such as its stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Given its ability to interact with chloride channels, it may be involved in pathways related to ion transport .

Transport and Distribution

This compound’s transport and distribution within cells and tissues are likely influenced by its interactions with chloride channels and the valinomycin receptor site . These interactions could affect its localization or accumulation within cells .

Subcellular Localization

Given its interaction with the valinomycin receptor site, it may be localized to the cell membrane where it can interact with chloride channels .

Properties

IUPAC Name

1-(4-decylphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3O/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(22)18(19,20)21/h11-14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNWUVBDBVUZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50143274
Record name p-Decyl-alpha,alpha,alpha-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100444-41-5
Record name p-Decyl-alpha,alpha,alpha-trifluoroacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100444415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Decyl-alpha,alpha,alpha-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 100444-41-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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